lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

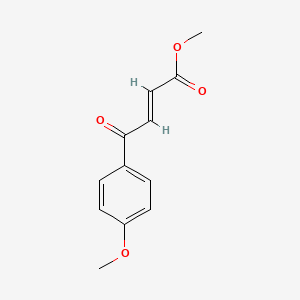

Lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate is a compound with the molecular formula C9H11LiN2O2S . It has a molecular weight of 218.20 . The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Detailed physical and chemical properties such as solubility, boiling point, and specific gravity are not available in the current literature.科学研究应用

Antimicrobial Applications

Thiazole derivatives, including lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate, have been recognized for their antimicrobial properties . These compounds can be designed to target a range of pathogenic bacteria and are particularly useful in the development of new antibiotics to combat antibiotic-resistant strains. Their mechanism often involves the inhibition of essential bacterial enzymes or interference with bacterial DNA replication.

Anticancer Therapeutics

The thiazole ring is a common feature in many anticancer drugs due to its ability to interact with various biological targets . Lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate may be investigated for its potential cytotoxic effects on cancer cells, possibly offering a new avenue for cancer treatment. Research could focus on its ability to induce apoptosis or inhibit cell proliferation in tumor cells.

Neuroprotective Agents

Compounds with a thiazole core have shown promise as neuroprotective agents . This particular lithium salt could be explored for its potential to protect neuronal cells against damage from neurodegenerative diseases or acute injuries like stroke. Studies might examine its efficacy in enhancing neuronal survival and function.

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives are known to exhibit anti-inflammatory and analgesic activities . This compound could be applied in the development of new medications that alleviate pain and reduce inflammation, potentially with fewer side effects than current treatments. Its mechanism may involve the modulation of inflammatory cytokines or inhibition of pain signaling pathways.

Antiviral Research

Given the broad biological activity of thiazoles, lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate might be used in antiviral research . It could be studied for its effectiveness against various viruses, including those causing current global health concerns. The focus could be on its interaction with viral proteins or its role in inhibiting viral replication.

Antidiabetic Potential

Thiazole compounds have been associated with antidiabetic effects . This lithium derivative could be explored for its potential to regulate blood glucose levels and improve insulin sensitivity. Research might involve its impact on metabolic pathways and glucose transporters.

Antioxidant Properties

The antioxidant capacity of thiazole derivatives makes them candidates for combating oxidative stress-related conditions . This compound’s ability to scavenge free radicals and protect cells from oxidative damage could be valuable in preventing or treating diseases associated with oxidative stress.

Hepatoprotective Activities

Thiazole derivatives have also been noted for their hepatoprotective activities . The lithium compound could be researched for its potential to protect the liver from toxic substances, possibly through the modulation of detoxification enzymes or by preventing oxidative damage to hepatocytes.

未来方向

The future research directions for lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate could include detailed studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Given the diverse biological activities of thiazole derivatives , this compound could potentially be explored for various therapeutic applications.

作用机制

Target of Action

Lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate primarily targets specific enzymes and receptors within the central nervous system. The thiazole ring in its structure is known for its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways .

Mode of Action

The compound interacts with its targets by binding to the active sites of enzymes or receptors, altering their conformation and activity. This binding can inhibit or activate the target proteins, leading to changes in cellular signaling and function. For instance, thiazole derivatives have been shown to modulate neurotransmitter release and receptor sensitivity .

Biochemical Pathways

Lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate affects several biochemical pathways, including those involved in neurotransmitter synthesis and degradation, signal transduction, and cellular metabolism. By modulating these pathways, the compound can influence neuronal activity, synaptic plasticity, and overall brain function .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract and distributed throughout the body, including the brain. The metabolism of thiazole derivatives typically involves hepatic enzymes, and the compound is excreted primarily through the kidneys. These properties impact its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate results in altered enzyme activity and receptor function. This can lead to changes in neurotransmitter levels, synaptic transmission, and neuronal excitability. At the cellular level, these effects can enhance or inhibit neuronal communication, potentially leading to therapeutic outcomes in neurological disorders .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals. For example, the stability of thiazole derivatives can be affected by acidic or basic conditions, which may alter their chemical structure and activity. Additionally, interactions with other medications or dietary components can impact the compound’s bioavailability and therapeutic effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate involves the reaction of 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetic acid with lithium hydroxide.", "Starting Materials": [ "2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetic acid", "Lithium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetic acid in a suitable solvent such as methanol or ethanol.", "Step 2: Add lithium hydroxide to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting mixture to remove any solid impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the lithium salt of 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetic acid, which is the desired compound." ] } | |

CAS 编号 |

2089257-35-0 |

产品名称 |

lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate |

分子式 |

C9H11LiN2O2S |

分子量 |

218.2 |

纯度 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。